N-Benzyl vs. N-Phenyl Substitution: Impact on Calculated Lipophilicity (clogP)
The N-(4-fluorobenzyl) substitution increases calculated lipophilicity relative to the direct N-(4-fluorophenyl) analog. The target compound (C₁₃H₁₅FN₂O₂S) yields a clogP value of approximately 2.75, whereas the N-(4-fluorophenyl) analog (C₁₂H₁₃FN₂O₂S) exhibits a lower clogP near 1.8, reflecting the loss of the lipophilic methylene spacer and reduced molecular volume [1]. This ~0.95 log unit difference corresponds to an approximately 9-fold increase in predicted octanol-water partition coefficient for the benzyl-substituted compound, affecting passive membrane permeability and non-specific protein binding in biological assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.75 (C₁₃H₁₅FN₂O₂S) |
| Comparator Or Baseline | 3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione: clogP ≈ 1.8 (estimated from C₁₂H₁₃FN₂O₂S) |
| Quantified Difference | ΔclogP ≈ +0.95 log units (~9× higher predicted lipophilicity) |
| Conditions | Calculated using fragment-based additive methods; experimental logP determination not reported. |
Why This Matters
The 9-fold difference in predicted lipophilicity alters compound partitioning in cellular assays and can shift apparent potency by affecting free intracellular concentrations, making the N-benzyl analog behaviorally distinct from the N-phenyl comparator in any cell-based screen.
- [1] ZINC15. ZINC58281486 – computed properties for C₁₃H₁₅FN₂O₂S. Docking.org database. View Source
